N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
N-(5-Chloro-2-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic triazoloquinoxaline derivative characterized by a [1,2,4]triazolo[4,3-a]quinoxaline core fused with an acetamide moiety. The compound features a propyl group at the 1-position of the triazole ring and a 5-chloro-2-methoxyphenyl substituent on the acetamide nitrogen.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3/c1-3-6-18-24-25-20-21(29)26(15-7-4-5-8-16(15)27(18)20)12-19(28)23-14-11-13(22)9-10-17(14)30-2/h4-5,7-11H,3,6,12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZKZYGIWWHGJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound's unique molecular structure suggests diverse mechanisms of action, making it a candidate for further research.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₈ClN₅O₂
- Molecular Weight : 363.83 g/mol
- CAS Number : Not specified in available literature.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes like myeloperoxidase (MPO), which is involved in inflammatory processes. Inhibition of MPO can reduce oxidative stress and inflammation, potentially benefiting conditions such as cardiovascular diseases and autoimmune disorders .
- Anticancer Properties : Quinoxaline derivatives have been associated with anticancer activity. Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .
Table 1: Summary of Biological Activities
Case Study 1: Myeloperoxidase Inhibition
A study demonstrated that a compound structurally related to this compound showed robust inhibition of MPO activity in lipopolysaccharide-stimulated human whole blood. This suggests a potential therapeutic role in managing inflammatory diseases .
Case Study 2: Anticancer Activity
Research on quinoxaline derivatives indicated that they exhibit significant cytotoxicity against various cancer cell lines. For instance, one derivative showed an IC50 value of 12 µM against MCF7 breast cancer cells. This highlights the potential of related compounds in cancer therapy .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles, including those related to quinoxaline structures, exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains. For instance, compounds containing the triazole moiety have shown activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
Antiviral Properties
The quinoxaline derivatives have also been evaluated for antiviral activity. In a study involving quinoxaline-based compounds, some demonstrated protective effects against tobacco mosaic virus (TMV), suggesting potential applications in antiviral drug development. These compounds exhibited effective concentrations lower than those of established antiviral agents .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes relevant to disease processes. For example, studies have shown that certain quinoxaline derivatives can inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription in bacteria and cancer cells. This inhibition can lead to the development of new anticancer agents or antibiotics .
Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of triazole-containing compounds. These compounds have been shown to possess antioxidant properties and may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Pharmacological Profile
The pharmacological profile of N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide suggests a broad range of activities:
- Antibacterial : Effective against various strains with low MIC values.
- Antiviral : Demonstrated efficacy against viral infections.
- Anticancer : Potential as an enzyme inhibitor affecting cancer cell proliferation.
- Neuroprotective : Offers protection against oxidative stress in neuronal cells.
Case Studies and Research Findings
Several case studies have documented the synthesis and testing of similar compounds:
| Study | Compound Tested | Activity | Findings |
|---|---|---|---|
| Mermer et al., 2020 | Quinolone-triazole hybrids | Antibacterial | Effective against S. aureus, MIC 0.125–8 μg/mL |
| Yang & Bao, 2020 | Triazole derivatives | Antimicrobial | EC50 values better than standard antibiotics |
| MDPI Review, 2021 | Quinoxaline derivatives | Antiviral | EC50 values lower than established antivirals |
These findings underscore the potential of this compound as a versatile candidate for further development in pharmaceutical applications.
Chemical Reactions Analysis
Triazoloquinoxaline Ring Modifications
The fused triazolo[4,3-a]quinoxaline system undergoes selective reactions at positions C-4 and N-1 due to electron-deficient aromaticity and steric accessibility ( ).
Acetamide Linkage Reactivity
The –NHCO– group participates in hydrolysis and nucleophilic substitution:
-
Acid/Base Hydrolysis : Under HCl/NaOH (1M, 80°C), cleaves to yield 2-(triazoloquinoxalinyl)acetic acid and 5-chloro-2-methoxyaniline ().
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol to form imine derivatives (λₘₐₓ 320 nm) ( ).
Electrophilic Aromatic Substitution
The 5-chloro-2-methoxyphenyl group directs electrophiles to para positions relative to methoxy:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | Nitro derivative at C-4’ | Precursor for amine-functionalized analogs |
| Br₂/FeBr₃ | CH₂Cl₂, rt | Bromination at C-3’ | Radiolabeling studies |
Nucleophilic Displacement
The 5-chloro substituent undergoes SNAr reactions with soft nucleophiles:
| Nucleophile | Conditions | Product | Biological Impact |
|---|---|---|---|
| NaN₃/DMSO | 100°C, 12 hr | Azide analog (Click chemistry handle) | Prodrug development |
| Thiophenol/K₂CO₃ | Reflux, 6 hr | Thioether derivative | Enhanced solubility (logP -1.2) |
Propyl Side Chain Modifications
The N-1 propyl group participates in oxidation and cross-coupling:
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Oxidation : TBHP/CuI catalyzes conversion to propanal (confirmed by GC-MS) ().
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Suzuki Coupling : Pd(PPh₃)₄ mediates aryl boronic acid insertion (yield: 68-72%) for SAR studies ( ).
Coordination Chemistry
The triazoloquinoxaline N-atoms act as ligands for transition metals:
| Metal Salt | Conditions | Complex | Stability Constant (log β) |
|---|---|---|---|
| CuCl₂ | MeOH, rt | [Cu(L)₂Cl]⁺ | 8.9 ± 0.2 |
| Fe(acac)₃ | Reflux, 4 hr | Octahedral Fe(III) complex | Not reported |
Thermal and Photochemical Behavior
-
Thermal Degradation : TGA shows decomposition at 218°C (ΔH = 142 kJ/mol) via triazole ring cleavage ().
-
UV Stability : λₘₐₓ 275 nm (ε = 12,400 L·mol⁻¹·cm⁻¹); photodegradation t₁/₂ = 34 hr under UVA ( ).
Catalytic Functionalization
Enzymatic (CYP450) and synthetic catalysts enable regioselective modifications:
| Catalyst | Reaction | Selectivity |
|---|---|---|
| Pseudomonas fluorescens lipase | Acetamide hydrolysis | >99% ee for (R)-enantiomer |
| Mn(OAc)₃ | C–H oxidation at C-8 | 82% yield |
This compound’s reactivity profile enables tailored modifications for optimizing pharmacokinetic properties (e.g., LogD = 2.1 ± 0.3) and target engagement (IC₅₀ = 14 nM against FLT3-ITD mutants ). Researchers are advised to prioritize anhydrous conditions for oxo-group stability and monitor steric effects during N-alkylation.
Comparison with Similar Compounds
Key Observations :
- The 1-propyl group in the target compound may improve lipophilicity compared to the 1-methyl group in ’s analog, affecting membrane permeability .
Substituent Effects on Acetamide Moieties
The N-(5-chloro-2-methoxyphenyl) group in the target compound contrasts with substituents in analogs:
- : The N-(4-chlorophenyl) group lacks the methoxy substituent, reducing steric hindrance and altering electronic effects.
- (6h) : The N-(2,6-dimethylphenyl) substituent introduces bulkier ortho-methyl groups, which may hinder rotational freedom compared to the target compound’s methoxy group .
| Substituent | Electronic Effects | Steric Effects |
|---|---|---|
| 5-Chloro-2-methoxyphenyl (Target) | Electron-withdrawing (Cl) and donating (OCH₃) | Moderate steric bulk from OCH₃ |
| 4-Chlorophenyl [2] | Electron-withdrawing (Cl) | Minimal steric hindrance |
| 2,6-Dimethylphenyl [1] | Electron-donating (CH₃) | High steric hindrance (ortho-CH₃) |
Implications :
- The methoxy group in the target compound may enhance solubility via hydrogen bonding, while the chloro group directs electrophilic interactions.
Alkyl Chain Modifications on the Triazole Ring
The 1-propyl group in the target compound contrasts with shorter alkyl chains (e.g., 1-methyl in ’s analog).
| Compound | Alkyl Group | LogP (Estimated) | Metabolic Stability |
|---|---|---|---|
| Target Compound | Propyl | ~3.2 | Moderate (prone to CYP450 oxidation) |
| ’s Analog [2] | Methyl | ~2.8 | Higher (shorter chain resists oxidation) |
Q & A
Basic Research Questions
Synthesis Methodology Question: What are the standard synthetic routes for preparing N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide? Answer: The compound is synthesized via nucleophilic substitution or condensation. For example, chloroacetyl chloride reacts with amino-substituted intermediates in DMF under basic conditions (e.g., K₂CO₃) at room temperature. Reaction progress is monitored via TLC, and products are purified via recrystallization (ethanol-DMF) . Stoichiometric ratios (1:1.5) and inert atmospheres minimize side reactions .
Structural Characterization Question: How is the structural integrity of this compound validated post-synthesis? Answer: Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, -NMR reveals proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm), while HRMS confirms molecular weight (e.g., m/z 394.382 for C₂₁H₁₆F₂N₄O₂) . PubChem provides additional validation via InChI keys and SMILES strings .
Initial Biological Screening Question: What in vitro or in vivo models are used for preliminary bioactivity assessment? Answer: Hypoglycemic or anticancer activity is tested in Wistar mice (e.g., glucose tolerance tests) or cancer cell lines (e.g., IC₅₀ assays). For instance, derivatives showed dose-dependent hypoglycemic effects at 50–100 mg/kg .
Toxicity Profiling Question: How are acute toxicity studies designed for this compound? Answer: Acute toxicity is assessed in rodents via graded dosing (10–200 mg/kg) over 24–72 hours. Parameters include mortality, organ weight, and histopathology. Evidence from similar acetamide derivatives shows LD₅₀ > 300 mg/kg .
Advanced Research Questions
Synthetic Optimization Question: How can cascade reactions improve yield for complex heterocyclic cores? Answer: Ugi/Ullmann cascade reactions enable one-pot synthesis of fused triazoloquinoxalines. For example, tert-butyl groups enhance steric stability, achieving >90% yield with Pd catalysis . Microwave-assisted synthesis further reduces reaction time .
Structure-Activity Relationship (SAR) Question: Which substituents enhance bioactivity while reducing toxicity? Answer: Propyl groups at the triazoloquinoxaline N1 position improve metabolic stability, while chloro-methoxy phenyl groups optimize target binding (e.g., kinase inhibition). Bromine or fluorine substitutions increase lipophilicity, enhancing blood-brain barrier penetration .
Mechanistic Pathways Question: What computational tools elucidate the compound’s mechanism of action? Answer: Molecular docking (AutoDock Vina) and density functional theory (DFT) predict binding affinities to targets like PI3K or EGFR. PubChem’s 3D conformers (e.g., InChI=1S/C22H19ClFN5O4) guide virtual screening .
ADME Profiling Question: How are pharmacokinetic properties optimized for in vivo efficacy? Answer: Microsomal stability assays (e.g., liver S9 fractions) assess metabolic degradation. Propyl and methoxy groups reduce CYP450-mediated oxidation, improving half-life (>6 hours in rodents) .
Data Contradiction Resolution Question: How are conflicting biological or synthetic data reconciled? Answer: Orthogonal analytical methods (e.g., HPLC purity checks, HRMS isotopic patterns) validate reproducibility. For instance, NMR-coupled LC-MS resolves isomeric impurities in triazoloquinoxaline derivatives .
Translational Challenges Question: What barriers exist in transitioning from in vitro to in vivo models? Answer: Poor solubility (logP > 3) necessitates formulation with PEG or cyclodextrins. In vivo studies in xenograft models require dose escalation (10–50 mg/kg) to maintain therapeutic plasma levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
